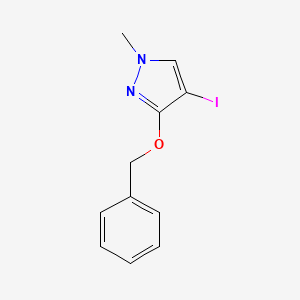
3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with benzyloxy, iodine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrazole derivative.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated pyrazole derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors, modulating their activity and leading to downstream biological effects.
類似化合物との比較
- 3-(Benzyloxy)-4-chloro-1-methyl-1H-pyrazole
- 3-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole
- 3-(Benzyloxy)-4-fluoro-1-methyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of the iodine atom in 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole provides unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interaction with biological targets.
- Reactivity: The iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond compared to carbon-chlorine, carbon-bromine, and carbon-fluorine bonds.
特性
分子式 |
C11H11IN2O |
|---|---|
分子量 |
314.12 g/mol |
IUPAC名 |
4-iodo-1-methyl-3-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChIキー |
OZOSLZVRESKQSW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)OCC2=CC=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




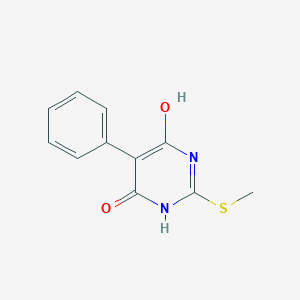
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
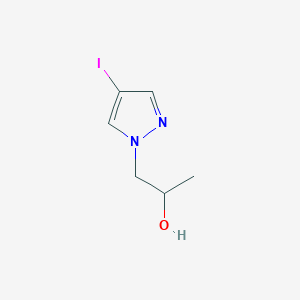
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
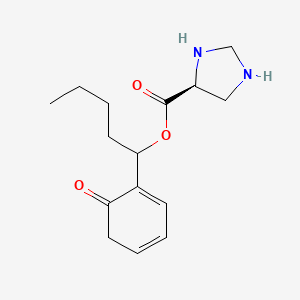
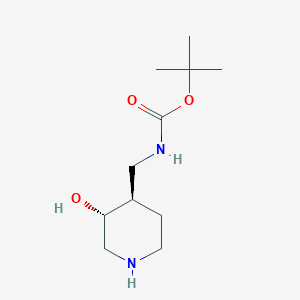
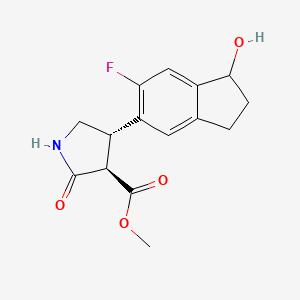
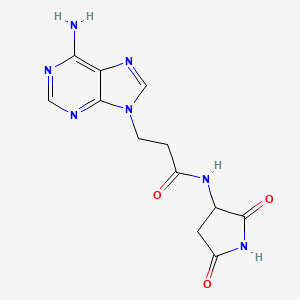
![2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15218073.png)
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
